molecular formula C13H12N2O3S B5969907 methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

Cat. No.: B5969907
M. Wt: 276.31 g/mol
InChI Key: LDNDWYXPTHYYEN-YFHOEESVSA-N
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Description

Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves the reaction of 4-methylphenylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as flow microreactor systems, can enhance the efficiency and sustainability of the synthesis process. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-aminothiazole
  • 4-methylthiazole
  • Thiazole-4-carboxylic acid

Uniqueness

Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methylphenylamino group and an ethanoate moiety makes it particularly versatile for various applications, setting it apart from other thiazole derivatives.

Properties

IUPAC Name

methyl (2Z)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-3-5-9(6-4-8)14-13-15-12(17)10(19-13)7-11(16)18-2/h3-7H,1-2H3,(H,14,15,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNDWYXPTHYYEN-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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